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Compound of Interest

Compound Name: Cytochrome c fragment (93-108)

Cat. No.: B1573879 Get Quote

Product Profile & Physicochemical Analysis
Before attempting reconstitution, it is critical to understand why this specific fragment presents

solubility challenges. The fragment 93-108 (typically derived from the C-terminus of Pigeon or

Human Cytochrome c) is not merely a "powder"; it is an amphipathic sequence prone to

secondary structure formation.

Target Sequence (Representative):Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-

Thr-Lys (Note: Sequence may vary slightly by vendor/species; always check your specific

CoA).
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Property Value Implication

Length 16 Amino Acids
Short enough to be synthetic,

long enough to fold.

Hydrophobicity High (Leu, Ile, Tyr, Ala core)
Prone to hydrophobic collapse

and aggregation in water.

Net Charge (pH 7)
~+1 to +2 (3 Lys/Arg vs 2

Asp/Glu)

Marginal Solubility. The

positive charge is often

insufficient to overcome the

hydrophobic attraction

between helices at neutral pH.

Secondary Structure
Amphipathic

-helix

The hydrophobic residues

align on one face of the helix,

driving the formation of coiled-

coil oligomers or amyloid-like

fibrils.

Master Solubilization Workflows
Workflow A: Standard Aqueous Reconstitution
(Preferred)
Use this for biological assays requiring low toxicity (Cell culture, ELISA).

The Logic: Since the peptide carries a net positive charge, lowering the pH protonates the

acidic residues (Asp/Glu), neutralizing their negative charge and increasing the overall net

positive charge of the peptide. This maximizes electrostatic repulsion between peptide

molecules, preventing aggregation.

Protocol:

Warm Up: Allow the peptide vial to equilibrate to room temperature (20-25°C) for 30 minutes

before opening. This prevents condensation and hydrolysis.

Acidic Pre-Soak: Do not add water or PBS directly.
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Add 0.1% to 1.0% Acetic Acid (sterile) to the lyophilized powder.

Target a concentration of 1–2 mg/mL.

Mechanical Dispersion: Vortex for 30 seconds. If visible particles remain, sonicate in a water

bath for 2 minutes (ice-cold bath to prevent heating).

Dilution: Once fully dissolved (clear solution), dilute to the working concentration with your

assay buffer (e.g., PBS).

Critical: If the solution turns cloudy upon adding PBS, the salt ions are shielding the

charges. See Workflow C.

Workflow B: The "Hard-to-Dissolve" Rescue (Organic
Co-solvent)
Use this if Workflow A fails or for high-concentration stocks (>5 mg/mL).

The Logic: Organic solvents like DMSO or DMF disrupt the hydrophobic interactions that hold

the aggregates together.

Protocol:

Dissolve: Add 100% DMSO (anhydrous) to the peptide.

Target a stock concentration of 10–20 mg/mL.

Note: This peptide is typically soluble in DMSO up to ~180 mg/mL.

Dilute: Slowly add this stock to your aqueous buffer while vortexing.

Ensure the final DMSO concentration is <1% (or below the toxicity threshold for your

cells).

Workflow C: Disaggregation (The "Gelling" Fix)
Use this if the peptide has formed a viscous gel or visible fibrils.
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The Logic: C-terminal Cyt c fragments are known to form amyloid-like fibrils. Once formed,

these are thermodynamically stable and resist standard solubilization. HFIP (1,1,1,3,3,3-

Hexafluoro-2-propanol) is a potent structure-breaker that dissolves fibrils and resets the peptide

to a monomeric state.

Protocol:

Dissolve: Add 100% HFIP to the solid/gel. Vortex until clear.

Evaporate: Aliquot the solution into tubes and evaporate the HFIP (using a SpeedVac or

nitrogen stream) until a thin film remains.

Reconstitute: Redissolve the film using Workflow A or DMSO.

Visual Troubleshooting Guide
The following decision tree outlines the logical path for handling Cyt c 93-108 based on visual

observation.
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Lyophilized Peptide
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Clear
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Salt Shielding Effect

Particles
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Viscous
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Caption: Decision tree for solubilizing cationic/amphipathic peptides like Cyt c 93-108.
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Q1: Why does the solution turn into a gel at high
concentrations?
A: This is a classic characteristic of the Cytochrome c C-terminus. The region 93-108 contains

the C-terminal

-helix. At high concentrations (>5 mg/mL) in aqueous buffers, these helices can stack via their
hydrophobic faces (Leucine/Isoleucine zippers), forming a hydrogel or amyloid-like fibrils.

Fix: Avoid storing at high concentrations in aqueous buffers. Store as a lyophilized powder or

in DMSO. Use HFIP to break existing gels.

Q2: I dissolved it in water, but it precipitated when I
added PBS. Why?
A: This is "Salting Out" on a micro scale. In pure water/acetic acid, the peptide molecules repel

each other due to positive charges. When you add PBS, the salt ions (

,

) shield these charges. Without the electrostatic repulsion, the hydrophobic cores snap
together, causing precipitation.

Fix: Ensure the peptide is fully dissolved in a stronger solvent (like DMSO or 10% Acetic

Acid) before slowly adding it to the PBS. Keep the final concentration lower to prevent

aggregation.

Q3: Can I use sonication?
A: Yes, but with caution. Brief sonication (15-30 seconds) helps break up bulk powder clumps.

However, excessive sonication can heat the solution (promoting degradation) or, counter-

intuitively, promote amyloid fibril formation by increasing the kinetic energy available for

misfolding. Always sonicate in an ice bath.

Q4: Is this peptide sensitive to oxidation?
A: The standard 93-108 fragment contains Tyrosine (Tyr) but typically lacks Methionine (Met) or

Cysteine (Cys), making it relatively stable against oxidation compared to the full-length protein.
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However, if your specific variant includes the native Met80 or Cys residues, you must use

degassed buffers and reducing agents (DTT/TCEP).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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